molecular formula C9H13NO B13662883 1-(3,6-Dimethylpyridin-2-yl)ethanol

1-(3,6-Dimethylpyridin-2-yl)ethanol

Cat. No.: B13662883
M. Wt: 151.21 g/mol
InChI Key: KSFCJKMNFNCEPM-UHFFFAOYSA-N
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Description

1-(3,6-Dimethylpyridin-2-yl)ethanol is a pyridine-derived compound featuring a hydroxyl (-OH) group attached to an ethyl chain at the 2-position of a pyridine ring substituted with methyl groups at the 3- and 6-positions. For example, the ketone analog, 1-(3,6-Dimethylpyridin-2-yl)ethanone (CAS 79926-01-5), has a molecular weight of 149.19 g/mol and is stored at 2–8°C under dry conditions . Pyridine-based alcohols, such as 2-(4,6-dimethylpyridin-2-yl)ethanol (CAS 13287-63-3, molecular weight 151.21 g/mol), demonstrate the influence of substituent positioning on physicochemical behavior, with storage typically at room temperature .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3,6-dimethylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H13NO/c1-6-4-5-7(2)10-9(6)8(3)11/h4-5,8,11H,1-3H3

InChI Key

KSFCJKMNFNCEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpyridin-2-yl)ethanol typically involves the alkylation of 3,6-dimethylpyridine with an appropriate ethylating agent under controlled conditions. One common method is the reaction of 3,6-dimethylpyridine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of 1-(3,6-Dimethylpyridin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding pyridine derivative in the presence of a suitable catalyst, such as palladium on carbon, can also be employed. This method offers the advantage of milder reaction conditions and higher selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dimethylpyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,6-Dimethylpyridin-2-yl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The ethanol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Weight (g/mol) Functional Group Substituent Positions Key Properties/Applications References
1-(3,6-Dimethylpyridin-2-yl)ethanol Not found ~151.21* -OH 3,6-dimethyl Hypothetical: Enhanced H-bonding solubility
1-(3,6-Dimethylpyridin-2-yl)ethanone 79926-01-5 149.19 -CO- 3,6-dimethyl Storage at 2–8°C; precursor for synthesis
2-(4,6-Dimethylpyridin-2-yl)ethanol 13287-63-3 151.21 -OH 4,6-dimethyl Room-temperature stability; drug synthesis
(5,6-Dimethoxypyridin-2-yl)methanol -OH 5,6-dimethoxy Solubility influenced by methoxy groups

*Estimated based on structural analogs.

Structural Differences and Electronic Effects

  • In contrast, 2-(4,6-dimethylpyridin-2-yl)ethanol (4,6-dimethyl) allows for symmetric electronic effects, enhancing stability in supramolecular assemblies .
  • Functional Groups: The hydroxyl group in ethanol derivatives enables hydrogen bonding, as seen in crystal structures of related compounds (e.g., {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol), where O–H⋯N interactions stabilize molecular packing . The ketone analog lacks this capability, relying instead on dipole-dipole interactions .

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